5-Fluorotryptamine hydrochloride

5-HT3 receptor partial agonism Cys-loop ligand-gated ion channel

Researchers requiring a selective serotonin receptor agonist with reproducible partial efficacy often face cross-study variability when substituting 5-substituted tryptamines. 5-Fluorotryptamine hydrochloride eliminates this uncertainty: ● 5-HT3 partial agonism: Ki=0.8 μM, Rmax=0.64 - superior to functionally silent 5-Cl analog (Rmax=0.0037) ● 217-fold 5-HT1A selectivity (Ki=18 nM) over 5-HT2A (Ki=3908 nM), enabling clean receptor isolation ● HCl salt ensures aqueous solubility (≥25 mg/mL) for electrophysiology and in vitro enzyme assay workflows

Molecular Formula C10H12ClFN2
Molecular Weight 214.67 g/mol
CAS No. 2711-58-2
Cat. No. B1295612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluorotryptamine hydrochloride
CAS2711-58-2
Molecular FormulaC10H12ClFN2
Molecular Weight214.67 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CN2)CCN.Cl
InChIInChI=1S/C10H11FN2.ClH/c11-8-1-2-10-9(5-8)7(3-4-12)6-13-10;/h1-2,5-6,13H,3-4,12H2;1H
InChIKeyYZAWADGJXKCLTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluorotryptamine HCl: Pharmacological Overview


5-Fluorotryptamine hydrochloride (CAS 2711-58-2), the hydrochloride salt of 5-fluorotryptamine (5-FT; PAL-284), is a ring-fluorinated tryptamine derivative that functions as a serotonin receptor agonist and monoamine releasing agent [1]. Unlike unsubstituted tryptamine or endogenous serotonin (5-HT), the electronegative fluorine atom at the indole 5-position confers a unique combination of receptor binding selectivity, partial agonist efficacy at ligand-gated ion channels, and monoamine transporter activity that cannot be recapitulated by any single in-class analog [2]. This compound serves as a critical pharmacological probe for dissecting serotonin receptor subtype contributions and as a versatile synthetic intermediate for medicinal chemistry programs targeting CNS disorders.

Electrophysiology
5-HT3 receptor partial agonism research
Signaling
Selective 5-HT1A pathway studies with low 5-HT2A co-activation
Inhibitor design
MPO inhibitor scaffold development and kinetic profiling
Calibration
Multi-endpoint reference agonist for 5-HT receptor assays

Irreplaceability vs. 5-Substituted Tryptamines


The 5-position substituent on the tryptamine indole ring functions as a critical determinant of both receptor affinity and intrinsic efficacy across multiple serotonin receptor subtypes. While 5-chlorotryptamine shares similar binding affinity to 5-FT at 5-HT3 receptors, it exhibits negligible partial agonist efficacy (Rmax = 0.0037 vs. 0.64 for 5-FT), rendering it pharmacologically non-equivalent [1]. Conversely, 5-methoxytryptamine and serotonin display substantially higher 5-HT2A affinity, producing different downstream signaling profiles [2]. These pronounced pharmacodynamic divergences—arising from the interplay of halogen size and electronegativity at the 5-position—mean that substituting 5-fluorotryptamine hydrochloride with any other 5-substituted tryptamine or serotonin will fundamentally alter experimental outcomes, invalidating cross-study comparisons and compromising assay reproducibility.

5-Chlorotryptamine exhibits near-silent 5-HT3A channel opening and may not replicate the partial agonist activity observed with 5-FT, potentially altering receptor activation readouts.
5-Methoxytryptamine and serotonin display substantially higher 5-HT2A affinity, which may shift downstream signaling profiles and confound 5-HT1A-selective experimental designs.
6-Fluorotryptamine shows very low 5-HT1A/5-HT2A selectivity, potentially complicating receptor subtype attribution in mixed-receptor systems.

5-Fluorotryptamine HCl: Key Differentiation Evidence


5-HT3 Receptor Partial Agonism: Affinity vs. Efficacy

At homomeric 5-HT3A receptors, 5-fluorotryptamine (5-FT) exhibits a partial agonist profile with an Rmax (I_max/I_max 5-HT) of 0.64, EC50 of 16 μM, and Ki of 0.8 μM [1]. In direct head-to-head comparison within the same study, unsubstituted tryptamine is a weak partial agonist (Rmax = 0.15, EC50 = 113 μM, Ki = 4.8 μM), while 5-chlorotryptamine (5-Cl-T) displays comparable binding affinity to 5-FT (EC50 = 8.1 μM, Ki = 2.7 μM) but is almost entirely incapable of channel opening (Rmax = 0.0037) [1]. At heteromeric 5-HT3AB receptors, 5-FT retains partial agonist activity (Rmax = 0.45, EC50 = 27 μM, Ki = 1.8 μM), demonstrating the functional consequence of 5-position fluorine electronegativity on agonist efficacy [1].

5-HT3A Partial Agonism
Head-to-head
5-FT: Rmax = 0.64, Ki = 0.8 μM
5-Cl-T: Rmax = 0.0037; Tryptamine: Rmax = 0.15
5-FT provides measurable partial efficacy for 5-HT3 gating studies; 5-Cl-T is near-silent.
Oocyte electrophysiology, homomeric 5-HT3A receptors.
5-HT3 receptor partial agonism Cys-loop ligand-gated ion channel structure-activity relationship

5-HT1A/5-HT2A Receptor Binding Selectivity

In competitive radioligand binding assays using HEK293 cells stably expressing human receptors, 5-fluorotryptamine displays a Ki of 18 ± 4.4 nM at 5-HT1A receptors and 3908 ± 3286 nM at 5-HT2A receptors, yielding a 5-HT1A/5-HT2A selectivity ratio of approximately 217 [1]. In the same direct head-to-head dataset, key comparators show markedly different selectivity profiles: 5-chlorotryptamine (5-HT1A Ki = 5.5 ± 2.0 nM, 5-HT2A Ki = 889 ± 629 nM, ratio ≈ 162), 5-methoxytryptamine (5-HT1A Ki = 1.5 ± 0.51 nM, 5-HT2A Ki = 711 ± 259 nM, ratio ≈ 474), serotonin (5-HT1A Ki = 1.4 ± 0.31 nM, 5-HT2A Ki = 748 ± 118 nM, ratio ≈ 534), tryptamine (5-HT1A Ki = 32 ± 6.1 nM, 5-HT2A Ki = 2396 ± 1509 nM, ratio ≈ 75), and 6-fluorotryptamine (5-HT1A Ki = 267 ± 74 nM, 5-HT2A Ki = 606 ± 76 nM, ratio ≈ 2.3) [1]. Notably, 5-FT achieves a 5-HT1A/5-HT2A selectivity ratio that is nearly 3-fold greater than tryptamine and 94-fold greater than 6-fluorotryptamine, while 5-FT is the only compound in this set to combine moderate 5-HT1A affinity (Ki < 20 nM) with 5-HT2A affinity in the micromolar range [1].

5-HT1A/5-HT2A Selectivity
Head-to-head
5-FT ratio ≈ 217 (Ki 18 nM / 3908 nM)
5-Cl-T ≈ 162, 6-F-T ≈ 2.3, serotonin ≈ 534
Supports selective 5-HT1A research with low 5-HT2A co-activation.
Radioligand binding, confirm in functional assay.
5-HT1A receptor 5-HT2A receptor binding selectivity radioligand displacement serotonin receptor profiling

Monoamine Transporter Release Profile

5-Fluorotryptamine acts as a serotonin-dopamine releasing agent (SDRA) with EC50 values for monoamine release of 10.1 nM for serotonin (5-HT), 82.3 nM for dopamine (DA), and 464 nM for norepinephrine (NE) in rat brain synaptosomes [1]. This yields a DA/5-HT selectivity ratio of approximately 8.1 and an NE/5-HT selectivity ratio of approximately 45.9, classifying 5-FT as a preferential serotonin releaser with significant dopamine-releasing activity and negligible norepinephrine activity [1]. By comparison, unsubstituted tryptamine is rapidly metabolized by MAO and shows substantially weaker release activity, while the α-methylated derivative 5-fluoro-α-methyltryptamine (5-fluoro-AMT) displays an altered release profile with EC50 values of 14–19 nM for 5-HT, 78–126 nM for NE, and 32–37 nM for DA, demonstrating more balanced SNDRA activity and additional MAO inhibition [2]. This cross-study comparison illustrates that the primary amine of 5-FT confers a release profile distinct from both unsubstituted and α-methylated analogs.

Monoamine Release
Cross-study
5-HT EC50 10.1 nM, DA 82.3 nM, NE 464 nM; DA/5-HT ≈ 8, NE/5-HT ≈ 46
May support serotonergic pathway study with minimal noradrenergic activity.
Rat synaptosomes; release profile may differ in other models.
monoamine release serotonin transporter dopamine transporter SERT DAT SDRA

Myeloperoxidase Inhibition: Kinetic Mechanism Selectivity

In a rational inhibitor design study exploiting the unusual thermodynamic properties of human myeloperoxidase (MPO), 5-fluorotryptamine inhibited MPO-mediated chlorinating activity with an IC50 of 0.79 μM and a k3/k4 ratio (the kinetic index reflecting preferential reduction of Compound I over Compound II) of 386,000 [1]. In direct comparison within the same study, 5-chlorotryptamine showed a comparable IC50 of 0.73 μM but a substantially lower k3/k4 ratio of 224,000 [1]. The k3/k4 ratio quantifies the mechanistic selectivity of the inhibitor: a higher ratio indicates more efficient reduction of the catalytically competent Compound I relative to the inactive Compound II, resulting in more effective suppression of HOCl production. 5-FT's k3/k4 ratio is 1.72-fold higher than that of 5-Cl-T, demonstrating that although both halogenated tryptamines bind with similar affinity, 5-FT provides a mechanistically more efficient inhibition of the MPO halogenation cycle [1].

MPO Inhibition
Head-to-head
IC50 0.79 μM, k3/k4 = 386,000 (5-FT) vs 224,000 (5-Cl-T)
Higher kinetic selectivity ratio indicates more efficient catalytic cycle disruption.
Human MPO taurine chlorination assay.
myeloperoxidase MPO inhibitor anti-inflammatory hypochlorous acid drug design scaffold

Phospholipase C Activation Potency

In a direct comparison of serotoninergic agonists stimulating phosphoinositide-specific phospholipase C (PLC) in rat brain cortical membranes, 5-fluorotryptamine activated PLC with an EC50 of 15.0 μM, positioned between serotonin (EC50 = 1.7 μM), tryptamine (EC50 = 11.2 μM), and 5-methyltryptamine (EC50 = 29.4 μM) [1]. All serotoninergic agonists tested were equally efficacious in maximal PLC stimulation (~30% of carbachol maximum), and activation was blocked by the 5-HT2 antagonist ketanserin, confirming mediation via the 5-HT2 receptor family [1]. The 1.34-fold lower potency of 5-FT relative to tryptamine and its 8.8-fold lower potency relative to serotonin provide a quantitative potency ranking that reflects the impact of 5-fluoro substitution on 5-HT2 receptor-mediated PLC signaling [1].

PLC Activation Rank
Head-to-head
EC50 = 15.0 μM; ranked 3rd after serotonin (1.7 μM) and tryptamine (11.2 μM)
Intermediate potency suitable for calibration of 5-HT2 coupling assays.
Rat cortical membrane PLC assay.
phospholipase C phosphoinositide turnover serotonin receptor signaling rat brain cortical membranes G-protein coupled receptor

5-Fluorotryptamine HCl: High-Impact Application Scenarios


5-HT3 Receptor Electrophysiology and Gating

5-Fluorotryptamine hydrochloride is the reagent of choice for patch-clamp electrophysiology studies requiring a 5-HT3 receptor partial agonist with both measurable binding affinity (Ki = 0.8 μM at 5-HT3A) and substantial efficacy (Rmax = 0.64) [1]. Unlike 5-chlorotryptamine, which binds with similar affinity but is functionally silent (Rmax = 0.0037), 5-FT enables dose-response characterization of submaximal channel activation and investigation of the relationship between agonist efficacy and channel open probability. This application is supported by the compound's demonstrated activity at both homomeric 5-HT3A and heteromeric 5-HT3AB receptors, facilitating studies of subunit-dependent gating [1].

Selective 5-HT1A Signaling with Minimal 5-HT2A Activation

For in vitro and ex vivo studies requiring selective activation of 5-HT1A receptors, 5-fluorotryptamine hydrochloride provides a unique pharmacological window: moderate 5-HT1A affinity (Ki = 18 nM) combined with very weak 5-HT2A affinity (Ki = 3908 nM) yields a 217-fold selectivity ratio [2]. This profile is superior to 5-chlorotryptamine (ratio ≈ 162) and 6-fluorotryptamine (ratio ≈ 2.3) for experiments where 5-HT2A-mediated signaling must be minimized without resorting to antagonist co-treatment. Applications include [35S]GTPγS binding assays, cAMP inhibition measurements, and β-arrestin recruitment assays in recombinant systems or native tissues expressing both receptor subtypes [2].

Medicinal Chemistry: MPO Inhibitor Scaffold

5-Fluorotryptamine hydrochloride serves as a validated starting scaffold for structure-based design of MPO inhibitors targeting inflammatory diseases [3]. Its demonstrated IC50 of 0.79 μM and exceptionally high k3/k4 kinetic selectivity ratio of 386,000 provide a clear mechanistic advantage over the 5-chloro analog (k3/k4 = 224,000) [3]. Structure-activity relationship (SAR) programs can build upon the 3-(aminoalkyl)-5-fluoroindole core to improve potency while retaining the favorable kinetic mechanism. The hydrochloride salt form additionally provides aqueous solubility advantageous for in vitro enzyme assay workflows and initial in vivo pharmacokinetic screening [3].

Functional Assay Calibration Standard for 5-HT Receptors

The well-characterized intermediate potency of 5-fluorotryptamine at PLC-coupled 5-HT2 receptor signaling (EC50 = 15.0 μM, between serotonin at 1.7 μM and 5-methyltryptamine at 29.4 μM) [4] positions the hydrochloride salt as a convenient mid-range reference agonist for inter-laboratory assay calibration. Unlike endogenous serotonin, which is prone to oxidative degradation and requires MAO inhibitors for stable responses, 5-FT offers improved chemical stability due to the electron-withdrawing fluorine substituent. Its consistent efficacy across multiple signaling endpoints (PLC activation, 5-HT1A agonism, 5-HT3 partial agonism) enables its use as a multi-endpoint calibration standard in receptor pharmacology core facilities [4].

Application
Selection Property
Validation Focus
5-HT3 receptor partial agonist studies
Binding affinity & partial efficacy at 5-HT3A/AB
Subunit-dependent gating and dose-response characterization
5-HT1A-selective signaling research
5-HT1A/5-HT2A binding selectivity ratio
Confirm functional 5-HT1A agonism with minimal 5-HT2A co-activation
MPO inhibitor scaffold development
IC50 & kinetic mechanism selectivity (k3/k4)
Confirmation of HOCl production inhibition and catalytic cycle disruption
Multi-endpoint calibration standard
Intermediate potency at PLC-coupled 5-HT2 receptors
Reproducibility across signaling platforms and assay conditions

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